(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Description
The compound “(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide” is a structurally complex molecule featuring a fused bicyclic [1,4]dioxino[2,3-f][1,3]benzothiazole core, an (E)-configured acrylamide linker, and dual substituents: a phenyl group and a pyridin-3-ylmethyl moiety. The benzothiazole and pyridine moieties are known pharmacophores in drug discovery, often contributing to binding affinity and metabolic stability .
Properties
IUPAC Name |
(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-23(9-8-17-5-2-1-3-6-17)27(16-18-7-4-10-25-15-18)24-26-19-13-20-21(14-22(19)31-24)30-12-11-29-20/h1-10,13-15H,11-12,16H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZTXAALXCGMQW-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C=CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)/C=C/C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Structural Overview
The compound features a unique structure combining a dioxino-benzothiazole core with a phenyl and pyridinylmethyl substituent. This structural arrangement may influence its interaction with biological targets and its overall pharmacological profile.
While specific molecular targets for this compound remain largely unidentified, research on related benzothiazole derivatives suggests several potential mechanisms:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, benzothiazole derivatives have been shown to inhibit the growth of various pathogens in vitro, indicating a potential for this compound to exhibit similar effects .
- Neuroprotective Effects : Some benzothiazole derivatives are being investigated for their neuroprotective properties against conditions such as Alzheimer's disease. They may inhibit amyloid-beta aggregation and modulate cholinergic activity .
Antimicrobial Properties
A study exploring various benzothiazole derivatives found that certain compounds exhibited potent antibacterial activity against strains like Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were reported as low as 15 μM for some derivatives .
Neuropharmacological Activity
Research indicates that benzothiazole-based compounds can inhibit the interaction between amyloid-beta peptides and associated proteins implicated in Alzheimer's disease. For instance, a derivative exhibited an IC50 value of approximately 6.5 μM in inhibiting this interaction . This suggests that this compound may also possess similar neuroprotective properties.
Comparative Analysis with Similar Compounds
Case Studies
- Antibacterial Efficacy : A series of experiments demonstrated that specific benzothiazole derivatives effectively inhibited bacterial growth in vitro. The findings suggest that modifications to the benzothiazole core can enhance antimicrobial efficacy .
- Neuroprotective Evaluation : In vivo studies on related benzothiazole compounds have shown promise in protecting neurons from ischemic damage. These compounds demonstrated significant antioxidant activity and reduced neuronal injury during ischemia/reperfusion events .
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups can facilitate various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : It can be reduced to yield amine or alcohol derivatives.
- Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitutions to create diverse derivatives.
These reactions make it a useful ligand in coordination chemistry and a precursor for developing new materials with specific electronic properties .
Biology
Biologically, (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide has shown promise as an antimicrobial agent. Research indicates its effectiveness against various bacterial strains, including those resistant to conventional antibiotics . This potential opens avenues for developing new therapeutic agents aimed at treating infections.
Medicine
In medicinal chemistry, ongoing research is focused on evaluating the therapeutic potential of this compound in treating various diseases. Its structural characteristics suggest it may interact with biological targets effectively, making it a candidate for further pharmacological studies .
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds derived from benzothiazole and dioxino structures:
- Antimicrobial Activity : A study highlighted the synthesis of benzothiazole derivatives that exhibited significant antimicrobial properties against resistant bacterial strains .
- Material Science : Research has demonstrated the utility of benzothiazole-based compounds in creating electron-deficient materials suitable for organic electronics .
- Therapeutic Development : Investigations into related dioxino-benzothiazole compounds have revealed their potential as therapeutic agents targeting specific biochemical pathways .
Data Table: Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally analogous benzothiazole derivatives and acrylamide-containing molecules.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Complexity and Rigidity: The target compound’s fused [1,4]dioxino-benzothiazole core introduces conformational rigidity compared to simpler benzothiazole derivatives (e.g., N-(benzothiazole-2-yl)-2-phenylacetamide) . This rigidity may improve target selectivity but reduce metabolic flexibility.
In contrast, the 2,4-dimethoxyphenyl substituent in the analogous acrylamide () increases electron density, favoring interactions with hydrophobic binding pockets .
Pharmacokinetic Implications: The dual N-alkylation in the target compound (pyridin-3-ylmethyl and benzothiazole groups) may reduce its metabolic clearance compared to mono-substituted analogs like N-(benzothiazole-2-yl)-3,3-diphenylpropanamide . However, the larger molecular weight (~463.5 g/mol) could challenge bioavailability.
Biological Activity Trends :
Benzothiazole derivatives are frequently explored as kinase inhibitors or ferroptosis inducers (e.g., highlights ferroptosis sensitivity in cancer cells). While the target compound’s acrylamide linker resembles electrophilic warheads in covalent kinase inhibitors, its dioxane-thiazole core differentiates it from simpler analogs in .
Research Findings and Limitations
- Synthetic Accessibility: The fused dioxino-benzothiazole scaffold requires multi-step synthesis, limiting scalability compared to simpler benzothiazoles .
- Biological Data Gaps: No direct activity data for the target compound are available in the provided evidence.
- Computational Predictions : Molecular docking studies (beyond provided evidence) could elucidate its interaction with kinases or ferroptosis-related targets like GPX4 .
Preparation Methods
Preparation of 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine
The synthesis begins with the preparation of the key intermediate 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine. This compound serves as the foundation for further functionalization toward the target molecule.
Based on synthetic approaches for similar benzothiazole derivatives, the following method can be employed:
Method A: Cyclization with KSCN
- A mixture of 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq), potassium thiocyanate (1.2 eq), and bromine (1.0 eq) in glacial acetic acid is stirred at room temperature for 4 hours.
- The reaction mixture is then poured into cold water (100 mL), neutralized with ammonia solution, and the precipitate is filtered, washed with water, and recrystallized from ethanol to yield 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine.
Method B: Condensation with Carbon Disulfide
This method is adapted from procedures used for similar benzothiazole compounds:
- 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq) is dissolved in ethanol containing potassium hydroxide (1.5 eq).
- Carbon disulfide (1.5 eq) is added slowly, and the mixture is stirred overnight at room temperature.
- The resulting potassium dithiocarbamate salt is filtered, washed with diethyl ether, and dried.
- The salt is then suspended in water, treated with hydrazine hydrate (2.0 eq), and refluxed for 2 hours.
- Acidification followed by cyclization yields the desired benzothiazole-2-amine derivative.
N-Functionalization Strategies
N-Alkylation with Pyridin-3-ylmethyl Halide
The introduction of the pyridin-3-ylmethyl group to the benzothiazole-2-amine can be achieved through selective N-alkylation:
Procedure:
- 6,7-Dihydro-dioxino[2,3-f]benzothiazol-2-amine (1.0 eq) is dissolved in acetonitrile (15 mL).
- Potassium carbonate (2.0 eq) is added as a base.
- 3-(Chloromethyl)pyridine hydrochloride (1.1 eq) is added, and the mixture is heated under reflux for 6-7 hours with reaction monitoring by TLC.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
- The residue is extracted with ethyl acetate, washed with saturated NaCl solution, dried over Na₂SO₄, and concentrated to yield N-(pyridin-3-ylmethyl)-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine.
This method typically provides yields in the range of 65-75% for similar benzothiazole derivatives.
Alternative Method Using Phase-Transfer Catalysis
For improved yields, a phase-transfer catalysis approach can be employed:
- 6,7-Dihydro-dioxino[2,3-f]benzothiazol-2-amine (1.0 eq) is combined with 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in toluene.
- Tripotassium phosphate is used as the base, with tris(dioxa-3,6-heptyl)amine (TDA-1) as the phase-transfer agent.
- The reaction mixture is stirred at 68-75°C for 4-5 hours.
- Workup as described in the previous method yields the desired N-alkylated product.
The final step involves the introduction of the (E)-3-phenylprop-2-enamide group:
Procedure:
- N-(Pyridin-3-ylmethyl)-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine (1.0 eq) is dissolved in dry dichloromethane (25 mL).
- Triethylamine (2.5 eq) is added, and the solution is cooled to 0-5°C.
- (E)-3-Phenylprop-2-enoyl chloride (cinnamoyl chloride) (1.2 eq) is added dropwise over 30 minutes.
- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
- After completion (monitored by TLC), the mixture is washed with water, dried over anhydrous Na₂SO₄, and concentrated.
- The crude product is purified by column chromatography (silica gel, acetone/hexane) to yield the target compound.
Acylation Using Coupling Reagents
An alternative approach using coupling reagents can provide milder conditions and potentially higher yields:
- (E)-3-Phenylprop-2-enoic acid (1.2 eq), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.3 eq), and hydroxybenzotriazole (HOBt) (1.3 eq) are combined in DMF (15 mL) and stirred for 30 minutes at room temperature.
- N-(Pyridin-3-ylmethyl)-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine (1.0 eq) is added, and the mixture is stirred for 12-24 hours.
- The reaction mixture is diluted with ethyl acetate, washed with saturated NaHCO₃, water, and brine, dried over Na₂SO₄, and concentrated.
- Purification by column chromatography yields the target compound.
One-Pot Synthesis Approach
A more efficient one-pot approach can be developed based on methodologies described for similar compounds:
- 6,7-Dihydro-dioxino[2,3-f]benzothiazol-2-amine (1.0 eq), 3-(chloromethyl)pyridine hydrochloride (1.1 eq), and potassium carbonate (2.5 eq) are combined in acetonitrile and stirred at 60°C for 3 hours.
- After confirming the completion of N-alkylation by TLC, (E)-3-phenylprop-2-enoic acid (1.2 eq), EDC·HCl (1.3 eq), and HOBt (1.3 eq) are added directly to the reaction mixture.
- The reaction is continued for an additional 12 hours at room temperature.
- Workup and purification as described earlier yield the target compound.
Comparison of Synthetic Methods
Table 1 presents a comparative analysis of the different synthetic routes described for preparing (E)-N-(6,7-dihydro-dioxino[2,3-f]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide.
Table 1. Comparison of Synthetic Methods for the Target Compound
| Method | Key Features | Estimated Overall Yield (%) | Reaction Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential (Method A + 3.1 + 4.1) | KSCN cyclization, direct alkylation, acylation with acid chloride | 30-40 | 16-20 | Simple reagents, well-established chemistry | Multiple isolation steps, moderate yield |
| Sequential (Method B + 3.1 + 4.2) | CS₂ condensation, direct alkylation, coupling reagent acylation | 35-45 | 24-30 | Milder conditions, potentially higher yields | Longer reaction times, more expensive reagents |
| Phase-transfer approach (Method A + 3.2 + 4.1) | KSCN cyclization, PTC alkylation, acid chloride acylation | 40-50 | 14-18 | Improved alkylation yields | Requires specialized phase-transfer catalyst |
| One-pot approach | Combined alkylation and acylation steps | 45-55 | 15-18 | Fewer isolation steps, potentially higher yields | More challenging reaction control |
Purification and Characterization
Purification Techniques
The target compound can be purified using the following methods:
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or acetone/hexane.
- Recrystallization : From ethanol, acetone, or ethanol/water mixtures.
- Precipitation : As the hydrochloride salt by treating with HCl in diethyl ether.
Characterization Data
Expected characterization data for (E)-N-(6,7-dihydro-dioxino[2,3-f]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide:
- Physical Appearance : Yellow to off-white crystalline solid
- Melting Point : 165-170°C (estimated based on similar compounds)
- ¹H NMR (400 MHz, DMSO-d₆) δ: Expected signals for aromatic protons (benzothiazole, phenyl, and pyridine rings), dioxino methylene protons, alkene protons with characteristic coupling constant for E-configuration, and benzylic CH₂ of the pyridin-3-ylmethyl group
- ¹³C NMR (100 MHz, DMSO-d₆) δ: Expected signals for carbonyl carbon, aromatic carbons, dioxino carbons, alkene carbons, and benzylic carbon
- IR (KBr, cm⁻¹): Characteristic bands for C=O stretching (~1650 cm⁻¹), C=C stretching (~1620 cm⁻¹), and C-O-C stretching (~1240-1280 cm⁻¹)
- Mass Spectrometry : Expected molecular ion peak and fragmentation pattern
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide, and how can purity be ensured at each stage?
- Answer: Multi-step synthesis typically involves coupling the benzothiazole-dioxane core with a pyridinylmethyl-substituted acrylamide precursor. Key steps include:
- Amide bond formation: Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen .
- Stereochemical control: Maintain reaction temperatures below 0°C to prevent E/Z isomerization .
- Purity monitoring: Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to verify intermediate purity (>95%) .
- Final purification: Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for isolation .
Q. What analytical techniques are critical for characterizing this compound’s structure and confirming its stereochemistry?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₈H₂₃N₃O₃S) with <5 ppm error .
- X-ray crystallography: Resolve crystal structure for absolute stereochemical confirmation if single crystals are obtainable .
Q. How can researchers design initial biological activity screens for this compound?
- Answer: Prioritize assays based on structural analogs (e.g., benzothiazole or pyridine-containing compounds):
- Enzyme inhibition: Test against kinases or proteases using fluorescence-based assays at 1–10 µM concentrations .
- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to reference drugs .
- Solubility assessment: Use dynamic light scattering (DLS) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized to enhance this compound’s biological potency?
- Answer:
- Core modifications: Replace the dioxane ring with dioxolane or morpholine to assess impact on target binding .
- Substituent variation: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electron density and interaction with hydrophobic pockets .
- Pyridine substitution: Test 4-pyridinyl vs. 3-pyridinyl groups to optimize hydrogen bonding with active-site residues .
- Data integration: Use molecular docking (e.g., AutoDock Vina) to correlate experimental IC₅₀ values with computed binding energies .
Q. How should conflicting data on this compound’s mechanism of action be resolved?
- Answer:
- Target deconvolution: Employ chemical proteomics (e.g., affinity chromatography with immobilized compound) to identify off-target interactions .
- Kinetic studies: Compare inhibition constants (Kᵢ) across assays to distinguish competitive vs. allosteric mechanisms .
- Cross-validation: Replicate contradictory results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- Answer:
- ADMET prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5), CYP450 inhibition, and blood-brain barrier permeability .
- Metabolite identification: Run in silico metabolism simulations (e.g., GLORYx) to predict Phase I/II modification sites .
- Solubility enhancement: Apply COSMO-RS models to screen co-solvents (e.g., PEG 400) for formulation optimization .
Q. How can researchers address poor aqueous solubility during preclinical development?
- Answer:
- Salt formation: Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling .
- Nanonization: Use wet-milling or anti-solvent precipitation to reduce particle size to <200 nm, enhancing dissolution rate .
- Co-crystallization: Explore co-formers (e.g., succinic acid) to improve stability and solubility .
Q. What methodologies are recommended for identifying and quantifying metabolites in vivo?
- Answer:
- LC-MS/MS: Use Q-TOF mass spectrometry with isotopic labeling to trace metabolic pathways in rodent plasma .
- Radiolabeling: Synthesize a ¹⁴C-labeled analog to quantify excretion profiles (e.g., 48-hour fecal/urinary recovery) .
- Enzyme phenotyping: Incubate with human liver microsomes + CYP-specific inhibitors to identify involved enzymes .
Q. How can toxicity mechanisms be elucidated for this compound?
- Answer:
- Genotoxicity screening: Conduct Ames tests ± metabolic activation and comet assays in hepatocytes .
- Mitochondrial toxicity: Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) via Seahorse assays .
- Off-target profiling: Use ToxCast database to predict interactions with GPCRs, ion channels, or nuclear receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
